![molecular formula C24H24N4O5S B3200910 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1019096-15-1](/img/structure/B3200910.png)
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Pyrazoles are also a class of organic compounds with a five-membered aromatic ring, and they have been found to possess a wide range of biological activities .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Properties
The thiazole ring in this compound contributes to its antioxidant activity. Thiazoles have been studied extensively for their ability to scavenge free radicals and protect cells from oxidative stress. By inhibiting oxidative damage, compounds like our benzamide derivative may find applications in preventing age-related diseases and promoting overall health .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them valuable candidates for managing pain and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. Researchers have explored their potential in combating bacterial and fungal infections. Our compound may contribute to novel drug development in this area .
Antiviral Potential
While more research is needed, thiazoles have demonstrated antiviral activity against certain viruses. Investigating their effects on viral replication and entry mechanisms could lead to breakthroughs in antiviral drug design .
Diuretic Properties
Thiazoles have been investigated for their diuretic effects. They may enhance renal function and promote fluid elimination, which could be beneficial in conditions such as edema and hypertension .
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective effects. Thiazoles may help preserve neuronal health and mitigate neurodegenerative processes. Further studies are warranted to explore this aspect .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been evaluated for their antitumor and cytotoxic properties. Our compound might interfere with cancer cell growth and survival pathways, making it relevant for oncology research .
Other Applications
Beyond the mentioned fields, thiazoles have diverse applications, including their role as building blocks in organic synthesis, dyes, and chemical reaction accelerators. The compound’s unique structure opens up possibilities for additional uses .
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and van der waals interactions .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, often resulting in the modulation of enzymatic activity, protein-protein interactions, and cellular signaling processes .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, moderate metabolism, and efficient excretion .
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, often resulting in the modulation of cellular processes, the induction of apoptosis, and the inhibition of cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
The safety and hazards of a compound depend on its exact structure. While thiazole itself is used in various applications including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators , the safety and hazards of your specific compound would need to be determined through experimental studies.
Future Directions
properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14-11-21(26-23(29)16-7-6-8-19(31-3)22(16)33-5)28(27-14)24-25-17(13-34-24)15-9-10-18(30-2)20(12-15)32-4/h6-13H,1-5H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTKBYRMMQHCCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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